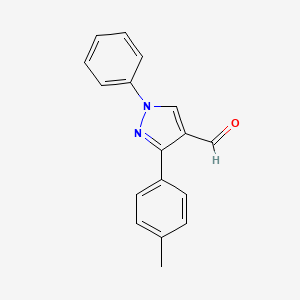
1,5-Dimethyl-4-nitroimidazole
Overview
Description
1,5-Dimethyl-4-nitroimidazole is a heterocyclic organic compound that belongs to the class of nitroimidazoles. This compound is characterized by the presence of a nitro group (-NO2) at the fourth position and two methyl groups (-CH3) at the first and fifth positions of the imidazole ring. Nitroimidazoles are known for their diverse applications in pharmaceuticals, particularly as antimicrobial agents .
Mechanism of Action
Target of Action
1,5-Dimethyl-4-nitroimidazole is a member of the nitroimidazole class of compounds . Nitroimidazoles are known to target anaerobic bacteria and certain protozoa
Mode of Action
The mode of action of this compound is likely to be similar to that of other nitroimidazoles. Nitroimidazoles work by disrupting the DNA of susceptible bacteria and inhibiting the protein synthesis of the cell wall, leading to cell death . They act as bactericidal and antimicrobial agents . The free nitro radical generated as a result of the reduction of the nitro group in the nitroimidazole is believed to be responsible for the antiprotozoal activity . It is suggested that the toxic free radicals covalently bind to DNA, causing DNA damage and leading to cell death .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to involve DNA synthesis and protein production, given the compound’s mode of action . The compound’s interaction with its targets leads to DNA damage, which disrupts normal cellular processes and ultimately leads to cell death .
Pharmacokinetics
Other nitroimidazoles are known to enter cells by passive diffusion . The compound’s absorption, distribution, metabolism, and excretion (ADME) properties would impact its bioavailability and effectiveness.
Result of Action
The result of the action of this compound is the disruption of DNA and protein synthesis in targeted cells, leading to cell death . This results in the elimination of the targeted bacteria or protozoa, helping to resolve the infection.
Action Environment
The action of this compound, like other nitroimidazoles, is influenced by the environment within the host organism. The compound is reductively activated under low oxygen tension, which is typically found in the environments where anaerobic bacteria and certain protozoa thrive . Therefore, the efficacy and stability of this compound are likely to be influenced by factors such as oxygen levels and pH within the host organism.
Preparation Methods
The synthesis of 1,5-Dimethyl-4-nitroimidazole typically involves the nitration of 1,5-dimethylimidazole. The nitration reaction is carried out using a mixture of nitric acid and sulfuric acid, which introduces the nitro group at the desired position on the imidazole ring . The reaction conditions must be carefully controlled to ensure the selective nitration at the fourth position without affecting other parts of the molecule.
Industrial production methods for this compound often involve large-scale nitration processes, where the reaction parameters such as temperature, concentration of reagents, and reaction time are optimized for maximum yield and purity .
Chemical Reactions Analysis
1,5-Dimethyl-4-nitroimidazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution reactions.
Common reagents used in these reactions include hydrogen gas, metal catalysts, and nucleophiles such as amines and thiols . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,5-Dimethyl-4-nitroimidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antimicrobial properties, particularly against anaerobic bacteria and protozoa.
Medicine: Nitroimidazole derivatives, including this compound, are explored for their potential use as antibiotics and antiprotozoal agents.
Industry: The compound is used in the development of new materials and as a precursor in various chemical processes
Comparison with Similar Compounds
1,5-Dimethyl-4-nitroimidazole can be compared with other nitroimidazole derivatives such as metronidazole, tinidazole, and ornidazole. These compounds share similar structural features and mechanisms of action but differ in their specific applications and efficacy. For example:
Metronidazole: Widely used as an antibiotic and antiprotozoal agent.
Tinidazole: Similar to metronidazole but with a longer half-life and different pharmacokinetic properties.
Ornidazole: Used for treating infections caused by anaerobic bacteria and protozoa
Each of these compounds has unique properties that make them suitable for specific medical and industrial applications.
Properties
IUPAC Name |
1,5-dimethyl-4-nitroimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-4-5(8(9)10)6-3-7(4)2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULEIQLOXYAULFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40225619 | |
| Record name | 1,5-Dimethyl-4-nitro-1H-imidazole (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40225619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7464-68-8 | |
| Record name | 1,5-Dimethyl-4-nitroimidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007464688 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7464-68-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400014 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,5-Dimethyl-4-nitro-1H-imidazole (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40225619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-DIMETHYL-4-NITROIMIDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G7RGP46ZX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{2-[(Naphthylamino)methyl]phenyl}methan-1-ol](/img/structure/B1361319.png)
![Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1361320.png)











